molecular formula C20H22N4O2S B2854578 2-Methyl-7-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine CAS No. 1797893-44-7

2-Methyl-7-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine

Cat. No.: B2854578
CAS No.: 1797893-44-7
M. Wt: 382.48
InChI Key: UDUZOQPQRDKZHE-UHFFFAOYSA-N
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Description

2-Methyl-7-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine is a synthetic compound of significant interest in medicinal chemistry and pharmacological research. Its complex molecular structure, featuring a fused tetrahydropyrazolopyridopyrimidine core and a tetralin sulfonyl group, suggests potential as a key scaffold for developing enzyme inhibitors. Compounds within the pyrazolo[1,5-a]pyrimidine family are often investigated for their kinase inhibitory activity, positioning this reagent as a valuable candidate for hit-to-lead optimization programs in oncology and inflammatory disease research. The precise mechanism of action is target-dependent and requires empirical validation for each specific biological context. This product is intended for laboratory research purposes by qualified personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. All information presented is for informational purposes and is not a guarantee of product performance. Researchers should conduct their own safety and efficacy studies.

Properties

IUPAC Name

4-methyl-11-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-14-10-20-21-12-17-13-23(9-8-19(17)24(20)22-14)27(25,26)18-7-6-15-4-2-3-5-16(15)11-18/h6-7,10-12H,2-5,8-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUZOQPQRDKZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)S(=O)(=O)C4=CC5=C(CCCC5)C=C4)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-7-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine is a compound of interest in pharmaceutical research due to its complex structure and potential biological activities. This article explores its biological activity based on available research findings.

  • Molecular Formula : C20H22N4O2S
  • Molecular Weight : 382.48 g/mol
  • Purity : Typically 95% .

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. Its structure suggests potential interactions with enzymes and receptors involved in multiple pathways.

Anticancer Activity

Research has indicated that derivatives similar to this compound exhibit significant anticancer properties. For instance:

  • Study Findings : A series of compounds related to the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine framework demonstrated potent inhibition of cancer cell growth in vitro. The most promising derivatives showed IC50 values in the low micromolar range against various cancer cell lines .

Neuroprotective Effects

The compound may also exhibit neuroprotective effects. For example:

  • Mechanism : It is hypothesized that the sulfonyl group enhances the compound's ability to penetrate the blood-brain barrier and exert neuroprotective effects against neurotoxic agents .

Antimicrobial Activity

Preliminary studies suggest that this compound has antimicrobial properties:

  • Activity Spectrum : It has shown effectiveness against certain strains of bacteria and fungi, indicating potential as a therapeutic agent in treating infections .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various derivatives:

  • Methodology : Cell viability assays were conducted on human cancer cell lines (e.g., HeLa and MCF-7).
  • Results : The compound exhibited significant cytotoxicity with an IC50 value of approximately 10 µM for HeLa cells, indicating strong anticancer activity .

Case Study 2: Neuroprotection in Animal Models

A study assessed the neuroprotective effects in rodent models:

  • Methodology : Rodents were treated with the compound prior to exposure to neurotoxic agents.
  • Results : Treatment resulted in reduced neuronal damage and improved behavioral outcomes compared to control groups .

Research Findings

StudyBiological ActivityKey Findings
AnticancerIC50 values < 10 µM against HeLa cells
AntimicrobialEffective against Gram-positive bacteria
NeuroprotectionReduced neuronal damage in rodent models

Scientific Research Applications

This compound has been investigated for its anticancer , neuroprotective , and antimicrobial properties.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer effects. For example:

  • Study Findings : Compounds related to the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine framework have shown potent inhibition of cancer cell growth in vitro. The most promising derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines .

Case Study 1: Anticancer Efficacy

  • Methodology : Cell viability assays were conducted on human cancer cell lines such as HeLa and MCF-7.
  • Results : The compound exhibited significant cytotoxicity with an IC50 value of approximately 10 µM for HeLa cells .

Neuroprotective Effects

The compound may also offer neuroprotective benefits.

  • Mechanism : The sulfonyl group is hypothesized to enhance the compound's ability to penetrate the blood-brain barrier, potentially protecting neurons from neurotoxic agents .

Case Study 2: Neuroprotection in Animal Models

  • Methodology : Rodents were treated with the compound prior to exposure to neurotoxic agents.
  • Results : Treatment resulted in reduced neuronal damage and improved behavioral outcomes compared to control groups .

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties.

  • Activity Spectrum : It has shown effectiveness against certain strains of bacteria and fungi, indicating potential as a therapeutic agent for infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related heterocycles are summarized below:

Table 1: Structural and Functional Comparisons

Compound Name / Class Core Structure Key Substituents/Modifications Notable Properties
Target Compound Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine 2-Methyl, 7-(tetrahydronaphthalenyl sulfonyl) High rigidity; potential kinase inhibition
8-Butyl-4-chloro-2-(methylsulfanyl)-7-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine (4a) Dihydropyrido[2,3-d]pyrimidine Methylsulfanyl, phenyl, butyl Reduced polarity due to thioether linkage
5-[4-(Trifluoromethyl)phenyl]-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one (4n) Dihydropyrazolo[1,5-a]pyrimidinone Trifluoromethylphenyl, azo group Enhanced metabolic stability from CF3 group
Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, cyano, ester groups Electron-withdrawing substituents; planar structure
Pir-8-18 (Pyrazolo[1,5-a]pyrimidine derivative) Pyrazolo[1,5-a]pyrimidine Aminoethoxy, trifluoromethoxyphenyl Flexible side chain for target engagement

Key Findings :

Core Rigidity : The target’s fused pyrido-pyrimidine system enhances rigidity compared to dihydro- or tetrahydro- derivatives (e.g., 4a, 2d), which may improve binding selectivity in enzyme pockets .

Sulfonyl vs.

Aromatic vs. Aliphatic Substituents : The tetrahydronaphthalenyl group provides aromatic bulkiness distinct from aliphatic chains (e.g., butyl in 4a) or electron-withdrawing groups (e.g., nitro in 2d), suggesting unique pharmacokinetic profiles .

Q & A

Q. What are the key considerations in designing a multi-step synthetic route for this compound?

The synthesis of complex pyrazolo-pyrido-pyrimidine derivatives typically involves multi-step pathways. Critical factors include:

  • Stepwise functionalization : Sequential introduction of substituents (e.g., sulfonyl groups) to avoid steric hindrance .
  • Solvent and catalyst optimization : Polar aprotic solvents (e.g., DMF) and catalysts like Grignard reagents improve yield in cyclization reactions .
  • Temperature control : Microwave-assisted synthesis can enhance reaction rates and purity for thermally sensitive intermediates .
  • Purity validation : Use HPLC or TLC to monitor intermediate purity before proceeding to subsequent steps .

Q. Which spectroscopic techniques are essential for structural elucidation?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions and confirm cyclization (e.g., distinguishing pyrido-pyrimidine protons from tetrahydronaphthalenyl groups) .
  • Mass spectrometry (MS) : HRMS validates molecular weight and fragmentation patterns, particularly for sulfonyl-containing intermediates .
  • X-ray crystallography : Resolves stereochemical ambiguities in the tetrahydropyridine ring system .

Advanced Research Questions

Q. How can computational methods enhance synthesis optimization and reaction design?

  • Reaction path searching : Quantum chemical calculations (e.g., DFT) predict energetically favorable pathways for sulfonylation or cyclization steps .
  • In silico screening : Molecular docking identifies substituent effects on binding affinity, guiding functional group prioritization .
  • Machine learning : Analyzes historical reaction data to optimize solvent/catalyst combinations and reduce trial-and-error experimentation .

Q. How should researchers resolve discrepancies in biological activity data across studies?

  • Standardized assays : Use cell-based models (e.g., kinase inhibition assays) with consistent protocols to minimize variability .
  • Statistical DOE (Design of Experiments) : Multi-variable analysis (e.g., factorial design) isolates confounding factors like solvent residues or pH fluctuations .
  • Meta-analysis : Cross-reference data from analogs (e.g., chlorophenyl or methoxyphenyl derivatives) to identify structure-activity trends .

Q. What strategies are effective for comparative studies with structural analogs?

  • SAR (Structure-Activity Relationship) profiling : Systematically modify substituents (e.g., sulfonyl vs. carbonyl groups) and measure changes in potency or selectivity .
  • Free-energy perturbation (FEP) : Computationally predicts binding affinity differences between analogs and target proteins (e.g., kinases) .
  • Crystallographic overlay : Compare X-ray structures of analogs to identify conformational shifts in the pyrido-pyrimidine core .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Pyrazolo-Pyrido-Pyrimidine Derivatives

ParameterOptimization StrategyReference
Cyclization efficiencyMicrowave irradiation (100–120°C)
Sulfonylation yieldUse of anhydrous DMF and NaH base
Purity thresholdHPLC >95% before proceeding to next step

Q. Table 2. Common Data Contradictions and Resolutions

Contradiction TypeResolution MethodReference
Variable IC50_{50} valuesStandardize assay cell lines
Divergent NMR shiftsConfirm solvent/deuteriation effects
Computational vs. experimental bindingAdjust force field parameters

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